Home > Products > Screening Compounds P75287 > Desmethyl Cerivastatin, Sodium Salt
Desmethyl Cerivastatin, Sodium Salt -

Desmethyl Cerivastatin, Sodium Salt

Catalog Number: EVT-13860897
CAS Number:
Molecular Formula: C25H31FNNaO5
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desmethyl Cerivastatin, Sodium Salt is a derivative of Cerivastatin, which belongs to the statin class of drugs. Statins are primarily utilized to lower cholesterol levels and mitigate the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound has a molecular formula of C25H31FNNaO5C_{25}H_{31}FNNaO_{5} and a molecular weight of 467.51 g/mol. Its application extends into proteomics research, where it serves as a valuable tool for studying protein interactions and functions .

Source and Classification

Desmethyl Cerivastatin, Sodium Salt is classified as a metabolite and impurity reference material. It is commonly sourced from various chemical suppliers specializing in pharmaceutical compounds. The compound's primary classification falls under cardiac drugs, specifically targeting cholesterol regulation mechanisms .

Synthesis Analysis

Methods

The synthesis of Desmethyl Cerivastatin, Sodium Salt involves the demethylation of Cerivastatin. This process can utilize various demethylating agents, such as boron tribromide, under controlled conditions to ensure high yield and purity. The synthesis typically occurs in an inert atmosphere to prevent oxidation and other side reactions.

Technical Details

In laboratory settings, the reaction conditions are meticulously controlled, often involving temperature regulation and the use of high-purity reagents. Industrial production methods mirror these laboratory techniques but are optimized for efficiency and scalability, often employing continuous flow reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Desmethyl Cerivastatin, Sodium Salt can participate in several chemical reactions:

  • Oxidation: This process can yield corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to alcohols or other derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur where functional groups are replaced by nucleophiles under specific conditions.

Technical Details

The reactions typically require precise conditions regarding temperature and solvent choice to optimize yields. For oxidation reactions, common conditions include acidic or neutral pH environments, while reductions may occur under basic conditions to facilitate nucleophilic attack.

Mechanism of Action

Desmethyl Cerivastatin, Sodium Salt acts primarily as a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase. By inhibiting this enzyme, it prevents the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate—a precursor in cholesterol biosynthesis. This inhibition results in decreased cholesterol synthesis within hepatic cells and leads to an upregulation of low-density lipoprotein receptors, enhancing the uptake of low-density lipoprotein cholesterol from the bloodstream .

Physical and Chemical Properties Analysis

Physical Properties

Desmethyl Cerivastatin, Sodium Salt exhibits a solid state at room temperature with a storage temperature requirement of -20°C for stability.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 467.51 g/mol
  • Molecular Formula: C25H31FNNaO5C_{25}H_{31}FNNaO_{5}

These properties are crucial for understanding how the compound interacts with biological systems and its stability during storage and handling .

Applications

Desmethyl Cerivastatin, Sodium Salt has diverse applications across various scientific fields:

  • Chemistry: It serves as a reference standard in analytical chemistry for quantifying statins.
  • Biology: Utilized in proteomics research to investigate protein interactions and functions.
  • Medicine: Explored for potential therapeutic effects related to cholesterol management.
  • Industry: Important in developing new pharmaceutical formulations and drug delivery systems .
Introduction to Desmethyl Cerivastatin, Sodium Salt

Role as a Primary Metabolite of Cerivastatin

Desmethyl Cerivastatin is generated through the biotransformation pathway of cerivastatin via demethylation of the benzylic methyl ether group [9]. This metabolic conversion occurs predominantly in the liver, where it constitutes one of two equally significant oxidative pathways, alongside hydroxylation at the 6-isopropyl substituent that yields the M-23 metabolite [2]. Following therapeutic cerivastatin administration (0.8 mg/day), steady-state plasma concentrations reach approximately 0.55 μg/L for Desmethyl Cerivastatin (M-1), compared to 12.7 μg/L for the parent compound and 1.4 μg/L for the M-23 metabolite [1] [3]. These concentrations confirm its status as a circulating active metabolite that contributes to the pharmacologic activity observed during cerivastatin therapy.

Table 1: Major Cerivastatin Metabolites and Their Characteristics

MetaboliteCAS NumberMolecular FormulaGeneration PathwaySteady-State Cmax (0.8 mg dose)
Desmethyl Cerivastatin (M-1)157199-28-5C₂₅H₃₁FNO₅·NaCYP2C8/CYP3A4-mediated demethylation0.55 μg/L
Hydroxy Cerivastatin (M-23)Not specifiedC₂₆H₃₄FNO₅CYP2C8-mediated hydroxylation1.4 μg/L
Desmethyl Hydroxy Cerivastatin (M-24)201793-00-2C₂₅H₃₁FNNaO₆Combination of demethylation and hydroxylationNot detectable in plasma
Desmethyl Cerivastatin-O-β-D-glucuronide212616-56-3C₃₁H₄₀FNO₁₁Glucuronidation of M-1Not reported

The metabolic pathway further progresses to secondary metabolites, including Desmethyl Hydroxy Cerivastatin (M-24, CAS 201793-00-2) and Desmethyl Cerivastatin-O-β-D-glucuronide (CAS 212616-56-3) [5] [6] [10]. These compounds emerge through sequential biotransformations where Desmethyl Cerivastatin undergoes either additional hydroxylation or glucuronidation. The glucuronide conjugate in particular represents a detoxification product destined for biliary excretion, though its formation occurs at a significantly slower rate compared to oxidative metabolism (approximately 10-fold lower), making it a minor clearance pathway under normal physiological conditions [2] [7].

Structural Relationship to Parent Compound and Statin Class

Desmethyl Cerivastatin maintains the core pharmacophore essential for HMG-CoA reductase inhibition: the (3R,5S,6E)-3,5-dihydroxy-6-heptenoic acid side chain. This dihydroxyheptenoic acid moiety enables competitive binding to the HMG-CoA reductase enzyme's active site, mimicking the natural substrate HMG-CoA [1] [4]. Structural divergence occurs specifically at the pyridine-methyl group, where demethylation yields a hydroxymethyl group (-CH₂OH) instead of the parent compound's methoxymethyl group (-CH₂OCH₃) [9]. This modification reduces the molecular weight from 482.54 g/mol (cerivastatin sodium) to 467.51 g/mol while preserving the sodium salt configuration that enhances aqueous solubility [4] [9].

The compound retains the characteristic fluorophenyl-pyridine backbone common to synthetic statins, which provides structural stability and influences membrane permeability. When compared generationationally to other statins, Desmethyl Cerivastatin shares the enantiomeric purity and fully synthetic origin characteristic of third-generation statins like atorvastatin, differing significantly from the fungal-derived structures of first-generation statins (lovastatin, pravastatin) or the partially synthetic second-generation statin simvastatin [1] [4]. This synthetic nature allows precise stereochemical configuration that enhances target specificity, evidenced by its nanomolar-range inhibitory constant (Kᵢ) against HMG-CoA reductase comparable to the parent cerivastatin's Kᵢ of 1.3 nM [4].

Table 2: Structural Comparison of Cerivastatin and Its Metabolites

CompoundMolecular WeightKey Structural FeaturesModification SiteEnzymes Responsible for Biotransformation
Cerivastatin Sodium482.54 g/molMethoxymethyl group (-CH₂OCH₃), Fluorophenyl-pyridine backboneParent structureN/A
Desmethyl Cerivastatin (M-1)467.51 g/molHydroxymethyl group (-CH₂OH)Benzylic methyl etherCYP2C8, CYP3A4
Hydroxy Cerivastatin (M-23)Not specifiedHydroxy-isopropyl group6-isopropyl substituentCYP2C8
Desmethyl Hydroxy Cerivastatin (M-24)483.52 g/molHydroxymethyl and hydroxy-isopropyl groupsMultiple sitesSequential CYP-mediated oxidations
Desmethyl Cerivastatin-O-β-D-glucuronide621.66 g/molGlucuronic acid conjugated to hydroxymethyl groupHydroxymethyl oxygenUGT enzymes

The metabolic vulnerability points in cerivastatin's structure highlight why Desmethyl Cerivastatin formation predominates. The benzylic methyl ether represents an electron-rich site susceptible to oxidative attack by CYP450 enzymes, particularly CYP2C8 and CYP3A4. This contrasts with the alternative hydroxylation pathway occurring at the aliphatic isopropyl group, which requires different catalytic positioning [2] [7]. Both metabolic routes demonstrate the structural flexibility of cerivastatin's pyridine ring system, which permits enzymatic access to distinct regions without compromising the essential pharmacophore responsible for HMG-CoA reductase binding and inhibition.

Significance in Pharmacokinetic and Pharmacodynamic Research

Desmethyl Cerivastatin serves as a critical biomarker for evaluating drug-drug interactions involving cerivastatin, particularly those mediated by CYP2C8 inhibition. Pharmacokinetic studies demonstrate that coadministration with the fibrate gemfibrozil increases cerivastatin's AUC by 559%, concurrently altering Desmethyl Cerivastatin formation kinetics [7]. This interaction stems from gemfibrozil's dual inhibition of CYP2C8-mediated oxidation and UGT-mediated glucuronidation pathways. More significantly, research identified previously unrecognized interactions with clopidogrel (OR 29.6; 95% CI, 6.1–143) and rosiglitazone, both potent CYP2C8 inhibitors that substantially increase rhabdomyolysis risk by impairing cerivastatin and metabolite clearance [7]. These findings established Desmethyl Cerivastatin as a sensitive indicator of metabolic interference.

Genetic polymorphisms profoundly influence this metabolite's formation and clearance. The CYP2C83 allele (linked to promoter deletion -635_-634delTA) demonstrates a 2 to 14-fold increase in normalized intrinsic clearance of cerivastatin to its metabolites compared to wild-type enzymes [2]. Conversely, the nonfunctional CYP2C85 frameshift variant (predominantly in Asian populations) causes metabolite deficiency, leading to elevated parent drug concentrations. These pharmacogenomic variations explain interindividual differences in cerivastatin response and toxicity susceptibility independent of drug interactions, positioning Desmethyl Cerivastatin quantification as a potential tool for personalized therapy optimization [2].

Table 3: Impact of Genetic Variants on Cerivastatin Metabolite Formation

CYP2C8 VariantFunctional EffectImpact on Cerivastatin MetabolismChange in Metabolic Clearance
Wild Type (CYP2C8*1)Normal enzyme activityExpected metabolite profilesBaseline clearance
CYP2C8*3 (R139K, K399R)Enhanced catalytic activityIncreased formation of M-1 and M-23 metabolitesUp to 6-fold increase
CYP2C8*4 (I264M)Enhanced catalytic activityIncreased oxidative metabolismUp to 6-fold increase
CYP2C8*5 (frameshift variant)Loss of enzyme functionReduced metabolite formation, elevated parent drugSignificant decrease
Promotor deletion (-635_-634delTA)Altered expressionLinked to CYP2C8*3 effectsCo-inherited with enhanced function

The metabolite's pharmacodynamic contributions remain significant despite lower plasma concentrations. In vitro studies indicate equipotent HMG-CoA reductase inhibition between cerivastatin and its Desmethyl metabolite [1]. This activity profile necessitates integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling that accounts for combined inhibitory effects from parent drug and active metabolites. Furthermore, research into transporter-mediated uptake reveals that organic anion-transporting polypeptide (OATP) polymorphisms affect hepatic accumulation of both cerivastatin and Desmethyl Cerivastatin, providing insights into tissue-specific distribution patterns that influence efficacy and muscle-specific toxicity [7]. These research applications underscore Desmethyl Cerivastatin's continuing value in pharmacological investigations long after cerivastatin's market withdrawal.

Properties

Product Name

Desmethyl Cerivastatin, Sodium Salt

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C25H31FNNaO5

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/b10-9+;/t18-,19-;/m1./s1

InChI Key

DOMAMNIIAOIPRD-OSWQSNKQSA-M

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.